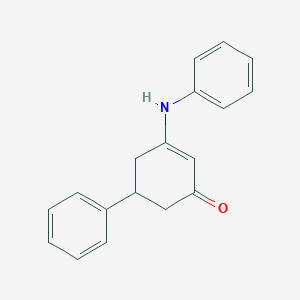![molecular formula C10H14N2O4 B2588279 Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate CAS No. 2375270-59-8](/img/structure/B2588279.png)
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate is a chemical compound with the CAS Number: 2375270-59-8 . It has a molecular weight of 226.23 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 226.23 . It is stored at a temperature of 4 degrees Celsius . The compound’s InChI Code is 1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14) .Applications De Recherche Scientifique
Organic Synthesis Intermediate
AT18651: serves as an intermediate in organic synthesis, particularly in the formation of oxazole rings which are prevalent in various biologically active molecules. Its tert-butyl group can be used to introduce steric hindrance, which is beneficial in selective reactions .
Medicinal Chemistry
In medicinal chemistry, AT18651 is utilized for the synthesis of compounds with potential pharmacological properties. The oxazole moiety is a common feature in drugs that target a wide range of diseases, making this compound a valuable starting material for drug discovery .
Material Science
This compound’s ability to form stable heterocyclic structures makes it suitable for developing new materials with specific optical or electronic properties. Researchers can exploit these properties in creating advanced polymers or coatings .
Agricultural Chemistry
AT18651: can be used to synthesize agrochemicals, such as pesticides and herbicides. The oxazole ring can contribute to the stability and effectiveness of these compounds in various environmental conditions .
Catalyst Design
The tert-butyl group in AT18651 can be leveraged in catalyst design to create spatially demanding environments. This is particularly useful in asymmetric synthesis, where the catalyst must favor the formation of one enantiomer over another .
Bioconjugation
For bioconjugation applications, AT18651 offers a reactive aldehyde group that can be used to link biomolecules with other chemical entities. This is crucial in developing targeted drug delivery systems and diagnostic tools .
Analytical Chemistry
In analytical chemistry, derivatives of AT18651 can be synthesized for use as standards or reagents in various assays and chemical analyses. The compound’s distinct chemical structure allows for precise quantification and detection .
Environmental Science
Lastly, AT18651 can be applied in environmental science research to study the degradation of oxazole-containing compounds. Understanding the breakdown of such chemicals can inform pollution control and remediation strategies .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8-7(5-13)12-6-15-8/h5-6H,4H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULUDHISPPQONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

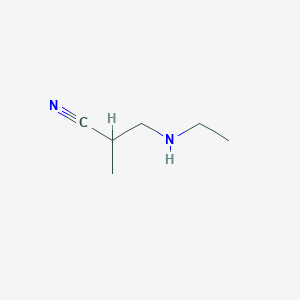
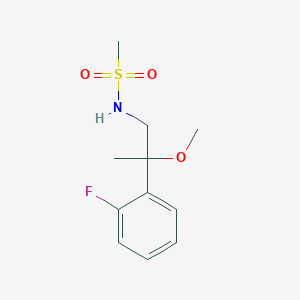
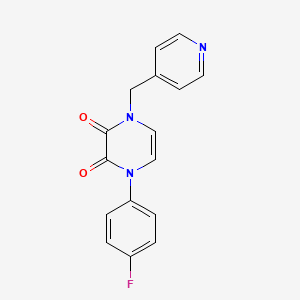
![2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2588200.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588202.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2588207.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2588209.png)
![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B2588210.png)
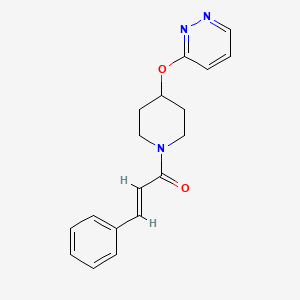
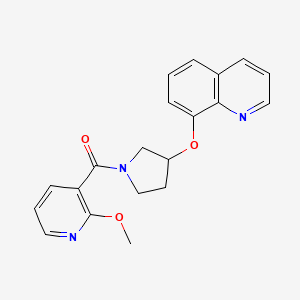
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2588217.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2588218.png)
